An In-depth Technical Guide to the Structure of Dibromo(1,2-dimethoxyethane)nickel(II) [NiBr₂(dme)]
An In-depth Technical Guide to the Structure of Dibromo(1,2-dimethoxyethane)nickel(II) [NiBr₂(dme)]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Coordination Chemistry
Based on spectroscopic evidence and its reactivity, the structure of NiBr₂(dme) is understood to be a coordination polymer. In this arrangement, the nickel(II) centers are six-coordinate, adopting a distorted octahedral geometry. The 1,2-dimethoxyethane (dme) ligand acts as a bidentate chelating agent, binding to the nickel atom through its two oxygen atoms. The octahedral coordination sphere is completed by four bromide ions.
A key feature of the NiBr₂(dme) structure is the bridging nature of the bromide ligands. Each bromide ion is believed to coordinate to two adjacent nickel centers, leading to the formation of a one-dimensional polymeric chain. This polymeric structure is a common motif for transition metal dihalides with bidentate ether ligands.
While precise, experimentally determined bond lengths and angles for NiBr₂(dme) are not available, data from related nickel bromide complexes synthesized from NiBr₂(dme) can provide valuable insights into the expected coordination environment.
Quantitative Structural Data
As a definitive crystal structure for NiBr₂(dme) is not publicly available, the following table presents representative crystallographic data for a dinuclear nickel(II) complex synthesized using NiBr₂(dme) as a precursor. This data offers a relevant example of the coordination environment of nickel in a bromide-containing complex.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 13.5179(4) |
| b (Å) | Not Reported |
| c (Å) | Not Reported |
| α (°) | 90 |
| β (°) | Not Reported |
| γ (°) | 90 |
| Selected Bond Lengths (Å) | |
| Ni-Br | 2.405(1) - 2.413(1) |
| Ni-O (from DME) | Not Applicable |
| **Selected Bond Angles (°) | |
| Br-Ni-Br | Not Reported |
| O-Ni-O (from DME) | Not Reported |
Note: The data presented is for a related dinuclear nickel complex and is intended to be illustrative of a typical Ni(II)-Br coordination environment.
Experimental Protocols
Synthesis of NiBr₂(dme)
Two common methods for the synthesis of NiBr₂(dme) are outlined below.
Method 1: From Anhydrous Nickel(II) Bromide
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Reagents and Equipment: Anhydrous nickel(II) bromide (NiBr₂), 1,2-dimethoxyethane (DME, anhydrous), Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere (e.g., nitrogen or argon).
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Procedure:
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To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous NiBr₂.
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Under a counterflow of inert gas, add anhydrous DME to the flask to create a suspension.
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Heat the suspension to reflux with vigorous stirring.
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Maintain the reflux for 24-48 hours. During this time, the color of the solid will change.
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After the reaction is complete, cool the mixture to room temperature.
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Isolate the solid product by filtration under inert atmosphere, for example, using a Schlenk filter.
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Wash the product with a small amount of cold, anhydrous DME and then with a non-coordinating solvent like pentane.
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Dry the resulting solid under vacuum to yield NiBr₂(dme) as a powder.
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Method 2: From Hydrated Nickel(II) Bromide
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Reagents and Equipment: Nickel(II) bromide trihydrate (NiBr₂·3H₂O), 2,2-dimethoxypropane or triethyl orthoformate, DME (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
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Procedure:
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Place NiBr₂·3H₂O in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
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Add an excess of a dehydrating agent such as 2,2-dimethoxypropane or triethyl orthoformate.
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Add anhydrous DME to the flask.
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Heat the mixture to reflux with stirring for several hours to facilitate both dehydration and complexation.
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Cool the reaction mixture to room temperature.
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Isolate the solid product by filtration.
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Wash the product with a non-coordinating solvent (e.g., pentane or diethyl ether).
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Dry the product under vacuum.
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Characterization by Single-Crystal X-ray Diffraction (General Protocol)
While a specific protocol for NiBr₂(dme) is not available, the following is a general procedure for obtaining single-crystal X-ray diffraction data.
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Crystal Selection and Mounting:
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Under a microscope, select a suitable single crystal of the compound. The crystal should be well-formed with no visible cracks or defects.
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Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryoloop.
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Data Collection:
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Mount the goniometer head on the diffractometer.
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Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential solvent loss.
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Center the crystal in the X-ray beam.
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Perform an initial set of scans to determine the unit cell parameters and the crystal system.
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Based on the unit cell, select a data collection strategy to ensure complete and redundant data are collected.
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Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
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Data Reduction and Structure Solution:
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Integrate the raw diffraction images to obtain a list of reflection intensities.
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Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
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Analyze the final structure for key parameters such as bond lengths, bond angles, and torsion angles.
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Visualization of the Proposed Structure
The following diagram, generated using the DOT language, illustrates the proposed polymeric chain structure of NiBr₂(dme).
Proposed polymeric structure of NiBr₂(dme).
Conclusion
NiBr₂(dme) is a valuable and versatile precursor in synthetic inorganic and organometallic chemistry. Its structure is best described as a coordination polymer with octahedral nickel(II) centers chelated by bidentate DME ligands and connected by bridging bromide ions. While detailed crystallographic data for NiBr₂(dme) is not currently in the public domain, the information provided in this guide on its synthesis, characterization, and likely structure serves as a critical resource for researchers in the field. Further investigation, particularly through single-crystal X-ray diffraction, would be invaluable to definitively elucidate the precise structural parameters of this important nickel complex.
